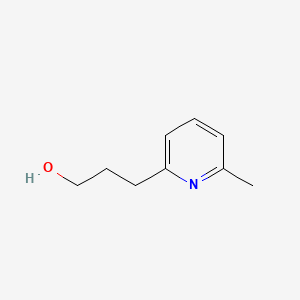
5-((2-Hydroxyethyl)amino)-2-methylphenol
Übersicht
Beschreibung
The compound "5-((2-Hydroxyethyl)amino)-2-methylphenol" is a phenolic derivative, which is a class of compounds known for their potential biological activities and presence in various chemical reactions. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. They are known to exhibit a range of properties, including antioxidant activities, and are involved in various chemical processes such as intramolecular proton transfer and cocrystallization .
Synthesis Analysis
The synthesis of phenolic compounds often involves reactions such as O-methylation, Schiff reactions, and demethylation. For instance, the synthesis of a related compound, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, entailed O-methylation with cyclotron-produced [11C]iodomethane and a subsequent Schiff reaction with γ-aminobutyric acid . Similarly, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved through a reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, indicating that the synthesis of such compounds can be optimized for maximum yield under controlled conditions .
Molecular Structure Analysis
The molecular structure of phenolic compounds is often determined using techniques such as X-ray single crystal diffraction. For example, the structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was characterized to be essentially planar and stabilized through weak intermolecular interactions . Similarly, the structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized by X-ray diffraction, revealing the coexistence of enol–imine and keto–amine tautomeric forms .
Chemical Reactions Analysis
Phenolic compounds are involved in various chemical reactions, including intramolecular proton transfer, which can be influenced by the presence of different substituents on the phenol ring. The reactivity of these compounds can be studied using computational methods such as density functional theory, which helps in understanding their electronic structure and potential behavior in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds, such as their antioxidant activity, are of significant interest. For example, the action of phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate as inhibitors of lipid peroxidation and as peroxyl radical scavengers has been studied. These compounds exhibit varying degrees of antioxidant activity, which is influenced by the stability of the phenoxyl radical and the presence of electron-donating or withdrawing groups .
Wissenschaftliche Forschungsanwendungen
Kosmetikindustrie: Haarfarbstoff-Formulierungen
2-Methyl-5-hydroxyethylaminophenol: wird häufig in der Formulierung von permanenten Haarfärbemitteln verwendet. Es wirkt als Kuppler in oxidativen Haarfärbesystemen, wobei es mit anderen Inhaltsstoffen interagiert, um Farbe in der Haarfaser zu erzeugen . Die Verbindung ist Teil einer kontrollierten chemischen Reaktion, die im Haarschaft abläuft und zur Bildung von Farbstoffmolekülen führt, die zu groß sind, um zu entweichen, wodurch die Dauerhaftigkeit des Farbstoffs sichergestellt wird .
Biomedizinische Forschung: Arzneimittelentwicklung
Diese Verbindung hat potenzielle Anwendungen in der biomedizinischen Forschung, insbesondere in der Arzneimittelentwicklung. Ihre strukturellen Eigenschaften könnten verwendet werden, um Derivate zu erzeugen, die mit biologischen Systemen interagieren. Beispielsweise wurden ähnliche Verbindungen auf ihre Fähigkeit untersucht, wasserlösliche Formen von Fullerenen zu bilden, die vielversprechend für die Entwicklung verschiedener Medikamente sind .
Materialwissenschaft: Optische Eigenschaften und thermische Stabilität
In der Materialwissenschaft könnte 5-((2-Hydroxyethyl)amino)-2-methylphenol auf seine optischen Eigenschaften und seine thermische Stabilität untersucht werden. Verbindungen mit ähnlichen Strukturen wurden auf ihre Kristallstruktur und ihre Wechselwirkungen untersucht, die entscheidend für die Entwicklung von Materialien mit spezifischen optischen Eigenschaften sind .
Dermatologie: Anwendungen in der Hautpflege
Neuere Studien legen nahe, dass Derivate dieser Verbindung die Hautstruktur und den Hautton verbessern können, indem sie die Kollagenproduktion stimulieren. Diese Eigenschaft macht es zu einem wertvollen Inhaltsstoff in Anti-Aging-Hautpflegeprodukten, da es dazu beiträgt, die Haut zu straffen und zu prallen .
Analytische Chemie: Chromatographie
Die Verbindung wird in der analytischen Chemie, insbesondere in der Chromatographie, zur Analyse verschiedener Substanzen verwendet. Ihre einzigartigen Eigenschaften ermöglichen es ihr, als Standard oder Reagenz bei der Trennung von Enantiomeren und anderen komplexen Gemischen zu dienen .
Umweltüberwachung: Beurteilung der Luftqualität
2-Methyl-5-hydroxyethylaminophenol: kann in der Umweltüberwachung eingesetzt werden, insbesondere bei der Beurteilung der Luftqualität. Es kann in der Gaschromatographie eingesetzt werden, um flüchtige Stoffe und andere Schadstoffe in der Luft zu analysieren, was zum Verständnis von Umweltgesundheit und -sicherheit beiträgt .
Photodynamische Therapie: Krebsbehandlung
Verbindungen mit ähnlichen Strukturen wurden auf ihre Verwendung in der photodynamischen Therapie, einer Behandlungsmethode für Krebs, untersucht. Sie können als Photosensibilisatoren wirken, die nach Aktivierung durch Licht reaktive Sauerstoffspezies erzeugen, die Krebszellen abtöten können .
Veterinärmedizin: Antimikrobielle und antivirale Anwendungen
In der Veterinärmedizin könnten Derivate dieser Verbindung synthetisiert werden, um ihre antimikrobiellen und antiviralen Aktivitäten zu untersuchen. Solche Eigenschaften sind bei der Entwicklung von Behandlungen für verschiedene Tierkrankheiten von Vorteil .
Eigenschaften
IUPAC Name |
5-(2-hydroxyethylamino)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)12)10-4-5-11/h2-3,6,10-12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRFRBUGAPOJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203849 | |
| Record name | 2-Methyl-5-hydroxyethylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55302-96-0 | |
| Record name | 5-[(2-Hydroxyethyl)amino]-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55302-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((2-Hydroxyethyl)amino)-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055302960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-hydroxyethylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(2-hydroxyethyl)amino]-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-HYDROXYETHYLAMINO)-2-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T872B9E83J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



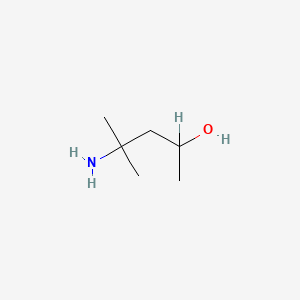


![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
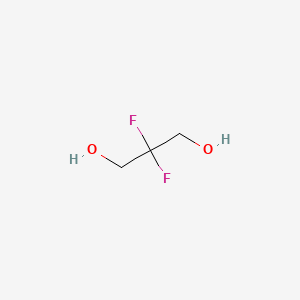
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
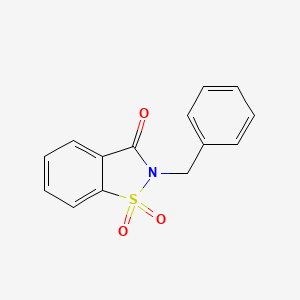
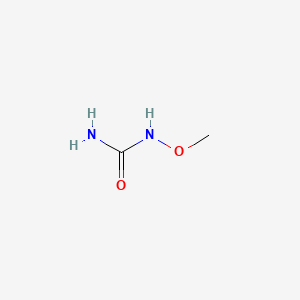
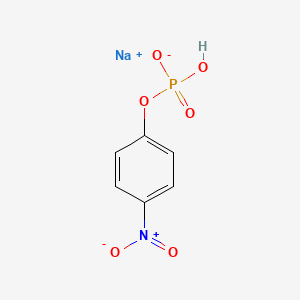
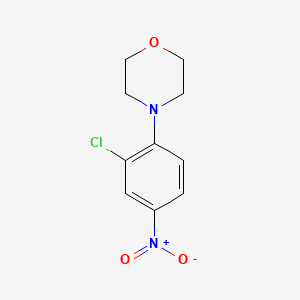
![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)

